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Cat. No.: B15605608 Get Quote

Welcome to the technical support center for DA-1241, a novel G-protein coupled receptor 119

(GPR119) agonist under investigation for Metabolic Dysfunction-Associated Steatohepatitis

(MASH) and Type 2 Diabetes (T2D). This resource is designed for researchers, scientists, and

drug development professionals to provide clarity on study results and offer guidance on

interpreting potentially conflicting findings during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is DA-1241 and what is its primary mechanism of action?

DA-1241 is a small molecule agonist of the G-protein coupled receptor 119 (GPR119).[1]

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-

cells. Its activation is believed to stimulate the release of incretin hormones such as glucagon-

like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn

enhance glucose-dependent insulin secretion.[1] Preclinical studies also suggest that DA-1241
may have direct effects on the liver, including reducing hepatic steatosis, inflammation, and

fibrosis.[2][3]

Q2: What are the key therapeutic areas being investigated for DA-1241?

The primary therapeutic areas for DA-1241 are Metabolic Dysfunction-Associated

Steatohepatitis (MASH) and Type 2 Diabetes (T2D).[3] Clinical development is exploring its

potential as both a monotherapy and in combination with other drugs, such as DPP-4 inhibitors

(e.g., sitagliptin), to enhance its metabolic effects.[4][5]
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Q3: A significant number of GPR119 agonists have shown promising preclinical results but

failed in clinical trials. How does DA-1241 appear to be different?

This is a critical question for researchers in the field. Historically, the translation of GPR119

agonists from successful rodent models to human clinical trials has been challenging, with

many candidates failing due to a lack of efficacy.[6][7] The reasons for this are thought to be

complex, potentially involving differences in receptor pharmacology between species or

tachyphylaxis (loss of drug effect over time).

DA-1241, however, has demonstrated statistically significant improvements in both hepatic and

metabolic endpoints in a Phase 2a clinical trial in patients with presumed MASH.[4][8] This

suggests that DA-1241 may have a differentiated profile compared to previous GPR119

agonists. One hypothesis is that DA-1241 possesses a unique combination of direct hepatic

anti-inflammatory and anti-fibrotic actions, in addition to its incretin-mediated glucose-lowering

effects.[3]

Troubleshooting Guide: Interpreting Conflicting or
Unexpected Results
This guide addresses specific issues that researchers may encounter when working with DA-
1241 and provides a framework for interpreting the data.

Issue 1: Discrepancy Between Preclinical Efficacy in
Animal Models and Observed Clinical Outcomes
Scenario: You observe robust improvements in hepatic steatosis, inflammation, and fibrosis in

your MASH animal models treated with DA-1241, but are concerned about the historical failure

of other GPR119 agonists in human trials.

Troubleshooting Steps:

Critically Evaluate the Animal Model:

Relevance: How closely does your chosen animal model (e.g., diet-induced, genetically

modified) mimic the pathophysiology of human MASH?
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Translatability: Be aware that metabolic pathways and drug metabolism can differ

significantly between rodents and humans.

Focus on Mechanistic Endpoints:

Beyond histological scoring, investigate the underlying molecular pathways. Is DA-1241
engaging the target (GPR119) as expected in your model? Are you observing the

expected downstream signaling, such as increased GLP-1 secretion?

Consider Combination Therapy:

Preclinical studies have shown that the combination of DA-1241 with a DPP-4 inhibitor or

a GLP-1 receptor agonist can have synergistic effects.[2] If your monotherapy results are

not as strong as anticipated, exploring combination strategies may be warranted.

Issue 2: Variable or Time-Dependent Effects on Liver
Enzymes
Scenario: In your study, you notice a significant reduction in Alanine Aminotransferase (ALT)

levels at earlier time points (e.g., 4-8 weeks), but the effect appears to diminish or lose

statistical significance at later time points (e.g., 16 weeks).

Troubleshooting Steps:

Review the Clinical Trial Data: The Phase 2a clinical trial of DA-1241 reported a similar

pattern: a statistically significant reduction in ALT at weeks 4 and 8, with a "near statistically

significant" reduction at week 16.[4][8] This suggests that the immediate anti-inflammatory

effects may be more pronounced, while longer-term effects on liver histology may take more

time to become apparent.

Investigate Other Markers of Liver Health: Do not rely solely on ALT. Assess a broader panel

of markers, including:

Other Liver Enzymes: Aspartate Aminotransferase (AST), Gamma-Glutamyl Transferase

(GGT).

Markers of Fibrosis: Pro-C3, TIMP1.
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Non-invasive imaging: Controlled Attenuation Parameter (CAP) for steatosis. The Phase

2a trial showed significant improvements in CAP at 16 weeks.[4]

Consider the Study Population: The heterogeneity of MASH in patients can lead to varied

responses. Stratifying your data by baseline characteristics (e.g., severity of fibrosis, diabetic

status) may reveal subgroups with more sustained responses.

Issue 3: Differentiating Direct Hepatic Effects from
Indirect Glucose-Lowering Effects
Scenario: You observe improvements in liver parameters alongside better glycemic control and

are unsure if the hepatic benefits are a direct result of DA-1241's action on the liver or a

secondary consequence of improved metabolic health.

Troubleshooting Steps:

In Vitro Studies: Utilize primary hepatocytes or liver cell lines to investigate the direct effects

of DA-1241 on inflammatory and fibrotic signaling pathways, independent of systemic

metabolic changes.

Control for Glycemic Changes: In your animal studies, include a control group treated with a

different glucose-lowering agent (e.g., metformin) to a similar degree of glycemic control as

the DA-1241 group. This can help to dissect the glucose-dependent versus independent

effects on the liver.

Analyze Data from Non-Diabetic Subgroups: The Phase 2a trial of DA-1241 included

patients without diabetes.[3] Analyzing the effects of DA-1241 on liver enzymes in this

subgroup can provide insights into its direct hepatic actions.

Data Presentation
Table 1: Summary of Key Preclinical Findings for DA-
1241 in MASH Models
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Parameter Animal Model Key Findings Reference

Hepatic Steatosis
Diet-induced obese

mice

Significant reduction

in liver triglyceride

content and NAFLD

Activity Score (NAS).

[2]

Hepatic Inflammation
Diet-induced obese

mice

Reduced expression

of inflammatory genes

and infiltration of

inflammatory cells in

the liver.

[2]

Hepatic Fibrosis
CCl4-induced fibrosis

model

Combination with

semaglutide showed

synergistic

improvement in liver

fibrosis.

[2]

Glucose Metabolism Diabetic mice

Improved glucose

tolerance and insulin

sensitivity.

[3]

Table 2: Summary of Key Phase 2a Clinical Trial Results
for DA-1241 in Presumed MASH (16 weeks)
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Endpoint
DA-1241
100mg

Placebo p-value Reference

Change in ALT

(U/L)
-22.8 - <0.05

Change in CAP

(dB/m)
-23.0 -1.4 <0.05 [9]

Change in

HbA1c (%)
-0.54 - <0.05 [3]

ALT

Normalization
- -

Odds Ratio:

10.50 (50mg

dose)

[4][8]

Experimental Protocols
Key Experiment: Phase 2a Clinical Trial for DA-1241 in
Presumed MASH (NCT06054815)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-arm

study.[5]

Population: Patients with presumed MASH.

Intervention:

Part 1: DA-1241 (50mg or 100mg) vs. Placebo.

Part 2: DA-1241 (100mg) in combination with sitagliptin vs. Placebo.

Duration: 16 weeks.[5]

Primary Endpoint: Change from baseline in ALT levels.[9]

Secondary Endpoints: Changes in other liver enzymes (AST, GGT), CAP score, and HbA1c.

[4][6]
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Caption: Proposed signaling pathway for DA-1241.
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Caption: Phase 2a clinical trial workflow for DA-1241.
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Caption: Interpreting conflicting results for GPR119 agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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